![molecular formula C16H28O5 B14519916 Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate CAS No. 62627-60-5](/img/structure/B14519916.png)
Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate is a complex organic compound with a unique structure that combines a cyclopentene ring with a hydroxyheptyl side chain and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the hydroxyheptyl side chain and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding metabolic pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism by which acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyheptyl side chain and acetate group play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-yl acetate: A simpler compound with a similar cyclopentene ring structure.
2-(Cyclopenten-1-yl)acetic acid: Another related compound with an acetic acid group instead of the acetate group.
Uniqueness
Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62627-60-5 |
|---|---|
Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C14H24O3.C2H4O2/c1-12(16)17-14-10-7-9-13(14)8-5-3-2-4-6-11-15;1-2(3)4/h15H,2-11H2,1H3;1H3,(H,3,4) |
InChI Key |
CUKUPROYJMHXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=C(CCC1)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
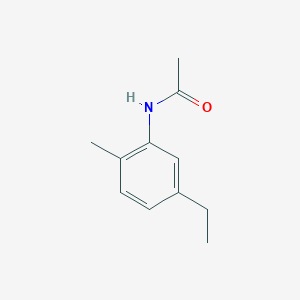
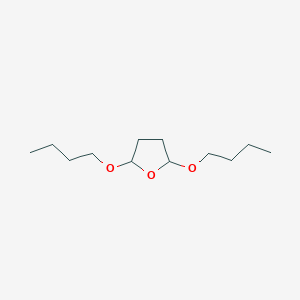
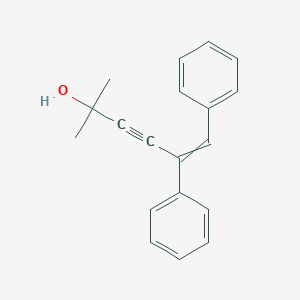
![[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-](/img/structure/B14519869.png)
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)


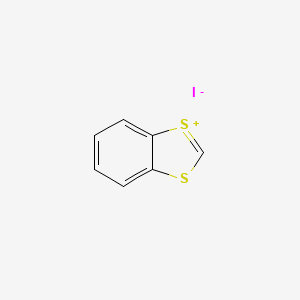
![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
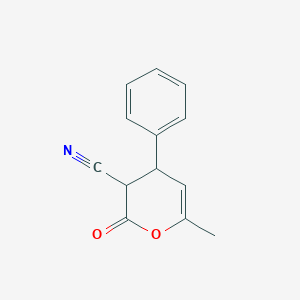
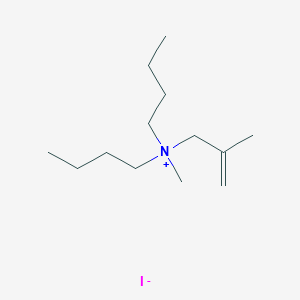
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
